N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]pentanamide
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Overview
Description
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]pentanamide is a chemical compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the oxadiazole ring in the structure imparts unique properties to the compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]pentanamide typically involves the reaction of 4-chlorobenzohydrazide with a suitable carboxylic acid derivative under specific conditions. One common method includes the cyclization of 4-chlorobenzohydrazide with pentanoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign reagents, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising antitubercular and anticancer activities. .
Materials Science: The unique structural properties of the compound make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]pentanamide involves its interaction with specific molecular targets and pathways:
Antitubercular Activity: The compound inhibits the growth of Mycobacterium tuberculosis by interfering with the synthesis of essential cellular components.
Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]pentanamide can be compared with other similar compounds, such as:
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide: This compound has a similar structure but with a different oxadiazole ring position.
2-bromo-N-(-4-chlorophenyl)-N-hydroxy benzamide: This compound has a different functional group but shares the chlorophenyl moiety.
Cetirizine ethyl ester dihydrochloride: Although structurally different, this compound also contains a chlorophenyl group and is used as an antihistamine.
Properties
Molecular Formula |
C13H14ClN3O2 |
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Molecular Weight |
279.72 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]pentanamide |
InChI |
InChI=1S/C13H14ClN3O2/c1-2-3-4-11(18)15-13-12(16-19-17-13)9-5-7-10(14)8-6-9/h5-8H,2-4H2,1H3,(H,15,17,18) |
InChI Key |
RNLFRISMKXJNOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NON=C1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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